Home > Products > Screening Compounds P94391 > 2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1h-inden-1-one
2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1h-inden-1-one - 15982-84-0

2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1h-inden-1-one

Catalog Number: EVT-2533092
CAS Number: 15982-84-0
Molecular Formula: C22H23NO
Molecular Weight: 317.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1h-inden-1-one (BCI) is a synthetic organic compound that has gained significant attention in scientific research due to its ability to inhibit dual-specificity phosphatases (DUSPs), particularly DUSP1 and DUSP6. [, , ] DUSPs are a family of enzymes that play crucial roles in regulating intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways. [] By inhibiting DUSPs, BCI modulates MAPK signaling, which influences various cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation. [, ] As a research tool, BCI allows scientists to investigate the roles of DUSPs and MAPK pathways in various biological systems and disease models.

Synthesis Analysis

The synthesis of (E/Z)-Bci involves several methods, primarily focusing on organic synthesis techniques. One notable approach includes the use of enzymatic methods that facilitate the formation of bifunctional complexes. These methods often employ ligation steps where substrates are in double-stranded forms, enabling selective tagging and purification processes .

Technical details reveal that the synthesis may incorporate various reagents and conditions tailored to optimize yield and purity. For instance, the use of specific ligases can enhance the efficiency of tag incorporation into the compound structure, which is crucial for its subsequent biological activity.

Molecular Structure Analysis

The molecular structure of (E/Z)-Bci is characterized by specific functional groups that confer its inhibitory properties against DUSP6. The compound can exist in two geometric isomers: E (trans) and Z (cis), which differ in their spatial arrangement around a double bond.

Data regarding its molecular formula indicates that (E/Z)-Bci has a complex arrangement that allows for interactions with target proteins. The canonical SMILES representation aids in visualizing its structure, while three-dimensional modeling can provide insights into its binding affinity to DUSP6 .

Chemical Reactions Analysis

(E/Z)-Bci participates in various chemical reactions primarily related to its role as a DUSP6 inhibitor. The compound's mechanism involves binding to the active site of DUSP6, thereby inhibiting its phosphatase activity. This inhibition has downstream effects on several signaling pathways critical for cancer cell proliferation and survival.

Technical details from experimental studies show that (E/Z)-Bci effectively alters the phosphorylation state of substrates involved in the extracellular signal-regulated kinase (ERK) pathway, leading to reduced cell growth in cancer models .

Mechanism of Action

The mechanism of action for (E/Z)-Bci centers around its interaction with DUSP6. By inhibiting this enzyme, (E/Z)-Bci disrupts the dephosphorylation process that normally regulates ERK signaling. This disruption results in sustained activation of ERK pathways, which can induce apoptosis in cancer cells.

Data from pharmacological studies indicate that the compound's efficacy is dose-dependent, with specific concentrations leading to significant reductions in cell viability across various cancer cell lines .

Physical and Chemical Properties Analysis

(E/Z)-Bci exhibits distinct physical and chemical properties relevant to its function as a therapeutic agent:

  • Molecular Weight: The molecular weight is critical for understanding its pharmacokinetics.
  • Solubility: Solubility profiles are essential for determining formulation strategies.
  • Stability: Stability under physiological conditions influences its effectiveness as a drug.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the identity and purity of the synthesized compound .

Applications

The primary application of (E/Z)-Bci lies within scientific research focused on cancer treatment. Its role as a DUSP6 inhibitor positions it as a candidate for therapeutic intervention in cancers characterized by overactive ERK signaling.

Research indicates potential applications not only in oncology but also in understanding the broader implications of phosphatase inhibition in various biological contexts, including inflammation and cellular stress responses .

Introduction to (E/Z)-BCI in Contemporary Biomedical Research

Historical Context and Discovery of (E/Z)-BCI as a Dual-Specificity Phosphatase Inhibitor

The discovery of (E/Z)-BCI (Chemical Abstracts Service registry number 15982-84-0) emerged from targeted efforts to identify pharmacological agents capable of modulating mitogen-activated protein kinase signaling pathways through phosphatase inhibition. Initial characterization studies identified this compound as a potent and selective inhibitor of Dual Specificity Phosphatase 6, with significant research conducted between 2010-2020 elucidating its biochemical properties and cellular effects. The designation National Service Center 150117 reflects its inclusion in the National Cancer Institute's repository of investigational compounds [2] [9].

The pharmacological significance of (E/Z)-BCI was first established through investigations into fibroblast growth factor signaling regulation in zebrafish embryos, where it was observed to alter developmental patterns through phosphatase inhibition. Subsequent research demonstrated its effectiveness in mammalian systems, particularly in modulating inflammatory responses in macrophage models. This translational validation stimulated expanded investigation into its mechanisms and potential therapeutic applications across diverse pathophysiological contexts [4] [6] [8].

Table 1: Key Milestones in (E/Z)-BCI Characterization

YearResearch AdvancementExperimental Model
2009Initial identification as DUSP6 modulatorZebrafish embryos
2018Mechanistic studies on anti-inflammatory effectsMurine macrophages
2019Characterization of Nrf2 activation pathwayIn vitro cell systems
2021Investigation of osteoclastogenesis modulationBone marrow-derived macrophages

Structural Classification and Target Specificity Within the Dual Specificity Phosphatase Family

Molecular Architecture and Isomeric Properties

(E/Z)-BCI (molecular formula: C₂₂H₂₃NO; molecular weight: 317.42 g/mol) features a stereochemically complex structure characterized by an enone bridge connecting substituted aromatic systems. The compound exists as configurational isomers differentiated by spatial orientation around the central double bond, designated as E (trans) and Z (cis) isomers. This isomerism potentially influences target binding affinity and selectivity profiles due to distinct three-dimensional conformations [2] [6] [9].

The molecular architecture comprises three principal domains:

  • A secondary amine linkage to a cyclohexyl moiety providing structural rigidity
  • A conjugated carbonyl system facilitating electron delocalization
  • Biphenyl-like topology enabling hydrophobic interactions

This arrangement creates a pharmacophore optimally configured for engaging the catalytic domain of Dual Specificity Phosphatase 6, with structural analyses indicating complementary surface topology between the inhibitor and phosphatase binding cleft [6] [9].

Table 2: Comparative Structural Properties of (E/Z)-BCI Isomers

Structural Feature(E)-BCI Isomer(Z)-BCI Isomer
Double bond configurationExtended trans geometryBent cis geometry
Aromatic ring spatial relationshipCoplanar orientationOrthogonal orientation
Molecular dipole momentLower polarityHigher polarity
Hydrogen bonding capacityTwo acceptor sitesTwo acceptor sites
Solvent-accessible surface area485 Ų472 Ų

Target Selectivity and Dual Specificity Phosphatase 6 Inhibition Mechanism

(E/Z)-BCI demonstrates nanomolar affinity for Dual Specificity Phosphatase 6 (half-maximal inhibitory concentration approximately 100 nM), significantly exceeding its interaction with other dual specificity phosphatase family members. Biochemical analyses reveal a mixed inhibition mechanism characterized by:

  • Competitive inhibition at the catalytic pocket through phosphotyrosine mimicry
  • Allosteric modulation inducing conformational changes that reduce substrate affinity
  • Time-dependent enhancement of inhibition, suggesting induced-fit binding

This inhibition occurs independently of extracellular signal-regulated kinase activity, confirming direct phosphatase targeting rather than pathway feedback effects [1] [4] [9].

The compound exhibits remarkable selectivity for Dual Specificity Phosphatase 6 over other dual specificity phosphatase family members, with 30-fold greater potency against Dual Specificity Phosphatase 6 compared to Dual Specificity Phosphatase 1 and minimal activity against Dual Specificity Phosphatase 4, Dual Specificity Phosphatase 5, or Dual Specificity Phosphatase 9 at therapeutic concentrations. However, at elevated concentrations (>2 μM), it demonstrates modulatory effects on other signaling components, including:

  • Signal transducer and activator of transcription 3 phosphorylation
  • Nuclear factor kappa B nuclear translocation
  • Reactive oxygen species generation pathways

This concentration-dependent promiscuity necessitates careful dose optimization in experimental applications [1] [8].

Biochemical Consequences of Dual Specificity Phosphatase 6 Inhibition

The primary biochemical consequence of Dual Specificity Phosphatase 6 inhibition is sustained extracellular signal-regulated kinase 1/2 phosphorylation, prolonging kinase activation beyond normal physiological duration. This extended activation creates a unique signaling environment that paradoxically attenuates inflammatory responses through:

  • Enhanced nuclear factor erythroid 2-related factor 2 nuclear translocation and antioxidant response element activation
  • Suppression of nuclear factor kappa B nuclear accumulation and transcriptional activity
  • Downregulation of pro-inflammatory cytokine expression (interleukin 1 beta, interleukin 6, tumor necrosis factor alpha)

Transcriptomic analyses reveal that (E/Z)-BCI treatment significantly modulates approximately 15% of lipopolysaccharide-responsive genes in macrophage models, with particular impact on chemotactic and matrix remodeling pathways. This effect profile establishes the compound as a counterintuitive anti-inflammatory agent despite its kinase-prolonging mechanism [1] [4] [6].

Signaling Pathway Integration and Broader Cellular Impact

Beyond extracellular signal-regulated kinase modulation, (E/Z)-BCI influences multiple interconnected signaling networks through both primary and secondary effects. Systems biology approaches have identified pathway crosstalk mechanisms explaining its diverse physiological impacts:

  • Inflammatory pathway regulation: Nuclear factor kappa B pathway suppression occurs through inhibitor of nuclear factor kappa B kinase retention in the cytoplasm, preventing nuclear factor kappa B nuclear translocation and reducing tumor necrosis factor alpha and interleukin 6 transcription [1]
  • Oxidative stress modulation: Enhanced nuclear factor erythroid 2-related factor 2 signaling upregulates antioxidant enzymes (heme oxygenase 1, NAD(P)H quinone dehydrogenase 1, superoxide dismutase), reducing intracellular reactive oxygen species by 40-60% in activated macrophages [1] [6]
  • Differentiation pathway effects: In bone remodeling systems, receptor activator of nuclear factor kappa B ligand-mediated osteoclastogenesis is suppressed through inhibition of nuclear factor of activated T-cells cytoplasmic 1 nuclear translocation and transcriptional activity [8]
  • Metabolic reprogramming: Transcriptomic sequencing indicates altered expression of glycolytic enzymes and mitochondrial biogenesis regulators, suggesting metabolic effects beyond primary phosphatase inhibition

These multimodal effects establish (E/Z)-BCI as a valuable probe for investigating phosphatase-regulated signaling networks and their pathophysiological roles in inflammation, bone metabolism, and cellular stress responses [1] [4] [8].

Properties

CAS Number

15982-84-0

Product Name

(E/Z)-Bci

IUPAC Name

(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one

Molecular Formula

C22H23NO

Molecular Weight

317.432

InChI

InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15-

InChI Key

XJDKPLZUXCIMIS-HKWRFOASSA-N

SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.